molecular formula C8H16Gd2O10+2 B8065673 Gadolinium(III) acetate hexahydrate

Gadolinium(III) acetate hexahydrate

Cat. No.: B8065673
M. Wt: 586.7 g/mol
InChI Key: RCKMTELMRDSTEC-UHFFFAOYSA-J
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Description

Gadolinium(III) acetate hexahydrate is a coordination compound of gadolinium, a rare earth element, with tetraacetate and water molecules. This compound is known for its unique magnetic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadolinium(III) acetate hexahydrate can be synthesized by reacting gadolinium oxide (Gd2O3) with acetic acid (CH3COOH) in the presence of water. The reaction typically involves dissolving gadolinium oxide in acetic acid and then crystallizing the product from the aqueous solution. The reaction can be represented as follows :

Gd2O3+6CH3COOH+5H2O[(Gd(CH3COO)3(H2O)2)2]4H2O\text{Gd}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + 5 \text{H}_2\text{O} \rightarrow [(\text{Gd}(\text{CH}_3\text{COO})_3(\text{H}_2\text{O})_2)_2] \cdot 4 \text{H}_2\text{O} Gd2​O3​+6CH3​COOH+5H2​O→[(Gd(CH3​COO)3​(H2​O)2​)2​]⋅4H2​O

Industrial Production Methods

Industrial production of gadolinium(3+);tetraacetate;dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. The use of high-purity reagents and controlled crystallization techniques are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Gadolinium(III) acetate hexahydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: Gadolinium in this compound can participate in redox reactions, although it is more commonly involved in coordination chemistry.

    Substitution Reactions: The acetate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with gadolinium(3+);tetraacetate;dihydrate include:

Major Products

The major products formed from reactions involving gadolinium(3+);tetraacetate;dihydrate depend on the specific reagents and conditions used. For example, reacting with acetylacetone in the presence of triethylamine can yield gadolinium acetylacetonate complexes .

Scientific Research Applications

Gadolinium(III) acetate hexahydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of gadolinium(3+);tetraacetate;dihydrate is primarily related to its magnetic properties. Gadolinium ions (Gd3+) have unpaired electrons that contribute to their paramagnetic behavior, making them useful in MRI contrast agents. The compound interacts with water molecules in the body, enhancing the contrast in MRI images by shortening the relaxation time of nearby water protons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gadolinium(III) acetate hexahydrate is unique due to its specific coordination environment and the presence of both acetate and water ligands. This unique structure imparts distinct magnetic properties and makes it particularly useful in applications requiring high magnetic susceptibility and stability.

Properties

IUPAC Name

gadolinium(3+);tetraacetate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.2Gd.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;2*+3;;/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMTELMRDSTEC-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Gd+3].[Gd+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Gd2O10+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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